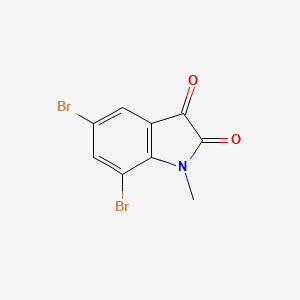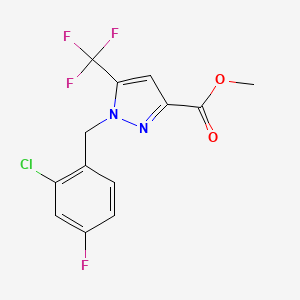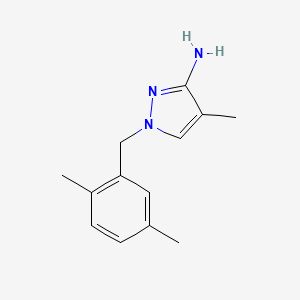
1H-Indole-2,3-dione, 5,7-dibromo-1-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole-2,3-dione, 5,7-dibromo-1-methyl- is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. This compound is known for its unique structure, which includes bromine atoms at the 5 and 7 positions and a methyl group at the 1 position. The presence of these substituents can significantly influence the compound’s chemical properties and biological activities .
Preparation Methods
The synthesis of 1H-Indole-2,3-dione, 5,7-dibromo-1-methyl- typically involves the bromination of 1H-Indole-2,3-dione, followed by methylation. One common method is the reaction of 1H-Indole-2,3-dione with bromine in the presence of a suitable solvent, such as acetic acid, to introduce bromine atoms at the 5 and 7 positions. The resulting dibromo compound is then methylated using methyl iodide in the presence of a base, such as potassium carbonate .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
1H-Indole-2,3-dione, 5,7-dibromo-1-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding hydroxy derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1H-Indole-2,3-dione, 5,7-dibromo-1-methyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-Indole-2,3-dione, 5,7-dibromo-1-methyl- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as kinases, by binding to their active sites. This binding can disrupt the normal function of the enzymes, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound .
Comparison with Similar Compounds
1H-Indole-2,3-dione, 5,7-dibromo-1-methyl- can be compared with other similar compounds, such as:
1H-Indole-2,3-dione: Lacks the bromine and methyl substituents, resulting in different chemical and biological properties.
5,7-Dibromo-1H-Indole-2,3-dione: Similar structure but without the methyl group, which can affect its reactivity and biological activity.
1-Methyl-1H-Indole-2,3-dione:
The uniqueness of 1H-Indole-2,3-dione, 5,7-dibromo-1-methyl- lies in its specific substitution pattern, which can confer distinct chemical reactivity and biological activities compared to its analogs .
Properties
CAS No. |
106000-19-5 |
|---|---|
Molecular Formula |
C9H5Br2NO2 |
Molecular Weight |
318.95 g/mol |
IUPAC Name |
5,7-dibromo-1-methylindole-2,3-dione |
InChI |
InChI=1S/C9H5Br2NO2/c1-12-7-5(8(13)9(12)14)2-4(10)3-6(7)11/h2-3H,1H3 |
InChI Key |
ODXDHCRLKIARJX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2Br)Br)C(=O)C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5-chloropyridin-2-yl)-1-[(2,4-dichlorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10902790.png)

![N'-{(Z)-[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}-2-(2,5-dichlorophenoxy)acetohydrazide](/img/structure/B10902795.png)


![4-{[(E)-{5-[(4-nitrophenoxy)methyl]furan-2-yl}methylidene]amino}-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10902802.png)

![7-(difluoromethyl)-N-[2-(3,4-dihydroxyphenyl)ethyl]-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10902819.png)
![5-(difluoromethyl)-4-{[(E)-(1-ethyl-1H-pyrazol-4-yl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B10902832.png)
![ethyl 4-cyano-5-{[(2E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)prop-2-enoyl]amino}-3-methylthiophene-2-carboxylate](/img/structure/B10902836.png)
![2-[4-Chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]-N~1~-[4-(piperidinosulfonyl)phenyl]acetamide](/img/structure/B10902854.png)
![3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine](/img/structure/B10902867.png)

![N-(5-bromopyridin-2-yl)-1-[(4-chloro-3-methylphenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10902872.png)
